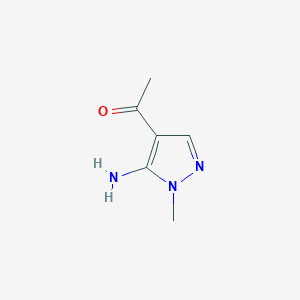

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-amino-1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMMPGYRIXATFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464988 | |

| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856860-17-8 | |

| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Key Intermediate for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a valuable heterocyclic building block in drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The guide details a validated two-step synthetic pathway, commencing with the synthesis of the key intermediate, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by its conversion to the target acetylpyrazole derivative. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial in determining the pharmacological profile of the molecule. The title compound, this compound, incorporates key structural motifs – a primary amino group, a methyl group on the pyrazole nitrogen, and an acetyl group at the 4-position – making it a versatile intermediate for the synthesis of a diverse library of bioactive compounds. This guide elucidates a reliable and efficient synthetic strategy to access this important molecule.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial construction of the pyrazole core with a nitrile functionality at the C4 position, which then serves as a precursor for the introduction of the acetyl group.

The overall synthetic transformation is outlined below:

Figure 1: Overall synthetic pathway.

This approach is advantageous due to the high regioselectivity of the initial pyrazole formation and the well-established reliability of the Grignard reaction for the conversion of nitriles to ketones.

Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

The foundational step in this synthesis is the construction of the pyrazole ring. This is achieved through the condensation reaction of methylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol, yielding the desired 5-aminopyrazole derivative with high regioselectivity.[1][2][3]

Reaction Mechanism

Figure 2: Reaction mechanism for the formation of the pyrazole intermediate.

The choice of ethanol as a solvent is strategic as it is also the byproduct of the reaction, which can favor the forward reaction, and it is an environmentally benign solvent. Refluxing provides the necessary activation energy for the cyclization and elimination steps.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methylhydrazine | 46.07 | 4.61 g | 0.10 |

| (Ethoxymethylene)malononitrile | 122.12 | 12.21 g | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (12.21 g, 0.10 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the solid has dissolved.

-

Slowly add methylhydrazine (4.61 g, 0.10 mol) to the solution dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a solid.

Characterization Data for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

-

Appearance: White to off-white solid.

-

13C NMR (DMSO-d6, 100 MHz): δ 153.1 (C5), 142.4 (C3), 115.9 (CN), 75.8 (C4), 33.9 (N-CH3).[4]

-

IR (KBr, cm-1): ν 3450-3300 (NH2 stretching), 2210 (C≡N stretching), 1640 (C=N stretching).

-

Mass Spectrometry (ESI+): m/z 123.07 [M+H]+.

Part 2: Synthesis of this compound

The second and final step of the synthesis involves the conversion of the nitrile group at the C4 position of the pyrazole ring into an acetyl group. This transformation is reliably achieved using a Grignard reaction with methylmagnesium bromide, followed by acidic workup.

Reaction Mechanism

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group to form a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic medium yields the desired ketone.

Figure 3: Reaction mechanism for the Grignard reaction and hydrolysis.

It is crucial to perform the Grignard reaction under strictly anhydrous conditions to prevent the quenching of the Grignard reagent by water. Diethyl ether or tetrahydrofuran (THF) are suitable solvents for this reaction.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | 122.13 | 12.21 g | 0.10 |

| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 40 mL | 0.12 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| Saturated aqueous ammonium chloride (NH4Cl) | - | 100 mL | - |

| 2 M Hydrochloric acid (HCl) | - | As needed | - |

Procedure:

-

Set up a 500 mL three-necked round-bottom flask, oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (12.21 g, 0.10 mol) in anhydrous diethyl ether (100 mL) in the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the methylmagnesium bromide solution (40 mL of 3.0 M solution in diethyl ether, 0.12 mol) to the dropping funnel and add it to the pyrazole solution dropwise over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

To hydrolyze the intermediate imine, stir the organic solution with 2 M hydrochloric acid (50 mL) at room temperature for 1-2 hours.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Predicted Characterization Data for this compound

-

Appearance: Expected to be a solid.

-

Molecular Formula: C6H9N3O

-

Molecular Weight: 139.16 g/mol

-

1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.5 (s, 1H, pyrazole-H3), ~5.0 (br s, 2H, NH2), ~3.7 (s, 3H, N-CH3), ~2.4 (s, 3H, COCH3).

-

13C NMR (CDCl3, 100 MHz): δ (ppm) ~195.0 (C=O), ~152.0 (C5), ~140.0 (C3), ~110.0 (C4), ~34.0 (N-CH3), ~28.0 (COCH3).

-

IR (KBr, cm-1): ν ~3400-3200 (NH2 stretching), ~1650 (C=O stretching, ketone), ~1600 (C=N stretching).

-

Mass Spectrometry (ESI+): m/z 140.08 [M+H]+.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable building block. The provided rationale for experimental choices and characterization data will aid researchers in the successful execution and validation of this synthesis. The accessibility of this key intermediate will undoubtedly facilitate the development of novel pyrazole-based compounds with potential therapeutic applications.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science.

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP.

-

The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts. ResearchGate.

-

5-Amino-1-methyl-pyrazole-4-carbonitrile - Optional[13C NMR] - Chemical Shifts. CSEARCH.

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley.

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

-

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. Bridge Organics.

-

1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate.

-

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Institutes of Health.

-

(PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate.

-

Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. The Royal Society of Chemistry.

-

4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science.

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.

-

1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone. Smolecule.

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Introduction

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a substituted aminopyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, attributed to its unique electronic properties and ability to participate in diverse intermolecular interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for researchers engaged in its synthesis, characterization, and application in drug development. The causality behind experimental choices and the validation of analytical protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's physicochemical nature begins with its unambiguous identification and a clear representation of its molecular architecture.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 856860-17-8 | [1] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(N=CN1C)N | [2] |

| InChI | InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | [2] |

| InChIKey | IRMMPGYRIXATFO-UHFFFAOYSA-N | [2] |

The structural framework, characterized by a pyrazole ring substituted with an amino group, a methyl group, and an acetyl group, dictates its potential for hydrogen bonding, its polarity, and its reactivity. The relative positions of these functional groups are critical in defining the molecule's interaction with biological targets.

Physicochemical Properties: Experimental and Predicted Data

A combination of experimentally determined and computationally predicted data provides a holistic view of the compound's behavior. Due to the limited availability of public experimental data for this specific molecule, predictions from reliable computational models and data from closely related analogs are included to provide a more complete profile.

Table 2: Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Data not available | N/A | N/A |

| Boiling Point | Data not available | N/A | N/A |

| XlogP | 0.1 | Predicted | [2] |

| Solubility | Data not available | N/A | N/A |

| pKa | Data not available | N/A | N/A |

Expert Insight: The predicted XlogP value of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors (amino group) and acceptors (amino, carbonyl, and pyrazole nitrogens) would suggest some degree of aqueous solubility, a property that would need to be experimentally verified.

Spectroscopic and Analytical Characterization

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 140.08183 | 127.2 | [2] |

| [M+Na]⁺ | 162.06377 | 136.9 | [2] |

| [M-H]⁻ | 138.06727 | 128.6 | [2] |

Expert Insight: This predicted mass spectrometry data is invaluable for confirming the presence and identity of the compound in reaction mixtures or biological matrices. The high-resolution mass-to-charge ratios for various adducts allow for unambiguous molecular formula confirmation.

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, the following section outlines standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Expertise & Experience: The choice of a deuterated solvent for NMR is critical and can influence the chemical shifts of exchangeable protons (e.g., the amino group). DMSO-d₆ is often a good starting point for polar, heterocyclic compounds as it is an excellent solvent and the residual water peak does not typically interfere with the signals of interest.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides the foundational knowledge, predicted properties, and robust, self-validating protocols necessary for its comprehensive characterization. The presented methodologies, grounded in scientific principles, will empower researchers to generate the high-quality data required to advance the development of novel therapeutics based on this promising scaffold.

References

-

Cingolani, A., Effendy, E., & Pettinari, C. (2002). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Inorganic Chemistry, 41(5), 1151-1161. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15140326, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of the heterocyclic compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing analogies from structurally related compounds, we present a detailed theoretical analysis of the expected spectral data. Furthermore, this guide includes robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring a self-validating system for experimental work.

Introduction

This compound, with the molecular formula C₆H₉N₃O, is a substituted pyrazole of interest in medicinal chemistry and materials science due to the versatile reactivity of the aminopyrazole scaffold.[1] Accurate structural elucidation is paramount for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of such novel compounds.

This guide is structured to provide a foundational understanding of the expected spectral signatures of the title compound. While direct experimental data is not currently available in the public domain, the principles outlined herein offer a robust predictive model.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, including the aromatic pyrazole ring, an amino group, a methyl group on the pyrazole nitrogen, and an acetyl group, will give rise to characteristic signals in its various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The expected proton NMR spectrum will likely exhibit four distinct signals. The chemical shifts are predicted based on the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-8.0 | Singlet | 1H | C3-H (pyrazole ring) | The proton on the pyrazole ring is in an electron-deficient environment, deshielded by the ring current and the adjacent acetyl group. |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary with solvent and concentration. |

| ~3.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring. |

| ~2.4 | Singlet | 3H | CO-CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group. |

For comparison, the ¹H NMR spectrum of a related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, showed a singlet for the NH₂ protons at δ 6.34 ppm and the pyrazole CH proton at δ 4.91 ppm. The presence of different substituents will influence the exact chemical shifts.[2]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (acetyl) | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~150 | C5 (C-NH₂) | The carbon atom attached to the amino group is deshielded by the nitrogen. |

| ~140 | C3 | The carbon of the pyrazole ring. |

| ~110 | C4 | The carbon of the pyrazole ring bearing the acetyl group. |

| ~35 | N-CH₃ | The methyl carbon attached to the nitrogen. |

| ~25 | CO-CH₃ | The acetyl methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons like those of the amine group.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Shimming: Insert the NMR tube into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are used.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3300 | N-H stretch | Primary Amine (-NH₂) | A primary amine typically shows two bands in this region corresponding to the symmetric and asymmetric stretching vibrations. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bond on the pyrazole ring. |

| 2950-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the methyl C-H bonds. |

| ~1680 | C=O stretch | Ketone | The carbonyl group of the acetyl moiety will exhibit a strong absorption band. Conjugation with the pyrazole ring may lower this frequency slightly. |

| ~1620 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |

| ~1580 | C=C and C=N stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |

For a structurally similar aminopyrazole derivative, characteristic IR peaks for the NH₂ group were observed at 3475 and 3304 cm⁻¹, and the C=O stretch was at 1690 cm⁻¹.[2]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

-

Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The molecular weight of this compound is 139.16 g/mol .[1] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern will be dictated by the stability of the resulting fragments.

| Predicted m/z | Ion | Rationale |

| 139 | [M]⁺ | Molecular ion. |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 96 | [M - CH₃CO]⁺ | Loss of an acetyl radical, a common fragmentation for ketones. |

PubChem provides a list of predicted collision cross-sections for various adducts of this molecule, such as [M+H]⁺ at m/z 140.08183.[3]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for GC-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Vaporization and Separation: The sample is vaporized in the heated injection port and separated on a capillary GC column (e.g., a 30 m DB-5 column). A temperature program is used to elute the compound.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While experimental data for this specific molecule is not yet publicly available, the theoretical framework and comparative data from analogous structures offer a solid foundation for its characterization. The included experimental protocols are designed to be robust and reproducible, enabling researchers to acquire high-quality data for this and similar compounds. This document underscores the importance of a combined spectroscopic approach for the unambiguous structural elucidation of novel chemical entities.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. IUCrData, 6(11), x211185. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Screening of Aminopyrazole Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with aminopyrazole derivatives, in particular, demonstrating a vast range of biological activities.[1][2][3] This versatility has made them a focal point in the search for novel therapeutics, especially in oncology and inflammatory diseases.[4][5] This guide provides an in-depth technical overview of the biological screening process for aminopyrazole derivatives, moving from initial high-throughput screening to detailed mechanism of action studies. The focus is on providing not just the "how," but the critical "why" behind experimental choices, empowering researchers to design and execute robust, self-validating screening campaigns.

Introduction: The Significance of the Aminopyrazole Scaffold

Aminopyrazole derivatives are heterocyclic compounds that have garnered significant interest in drug discovery due to their ability to act as versatile pharmacophores.[1] The position of the amino group on the pyrazole ring, along with other substitutions, significantly influences the molecule's interaction with biological targets.[1] A substantial body of research has highlighted their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][6] For instance, aminopyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and Janus kinases (JAKs).[7][8][9][10]

The core strength of the aminopyrazole scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding pockets, a common feature exploited in the design of kinase inhibitors.[7] This guide will walk you through the logical progression of screening a library of novel aminopyrazole derivatives to identify and characterize promising lead candidates.

The Screening Funnel: A Strategic Approach

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently sift through a large number of compounds to find the few with genuine therapeutic potential. This process, often referred to as a "screening funnel," begins with broad, high-throughput assays and progressively moves to more complex, lower-throughput assays that provide deeper biological insights.

Caption: A generalized workflow for the biological screening of a compound library.

Primary Screening: Casting a Wide Net

The initial step in a screening campaign is the primary screen, where a large library of aminopyrazole derivatives is tested for activity against a specific biological target.

Core Objective: To rapidly and cost-effectively identify "hits" from a large compound collection.

Experimental Design:

-

Assay Format: Typically a biochemical, target-based assay is employed. For kinase targets, this often involves measuring the inhibition of substrate phosphorylation.[6]

-

Compound Concentration: Compounds are usually tested at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[11]

-

Throughput: High-throughput screening (HTS) formats, such as 384- or 1536-well plates, are used to screen thousands of compounds efficiently.[12][13]

Choosing the Right Primary Assay: Biochemical vs. Cell-Based

While the ultimate goal is to find a compound that works in a complex cellular environment, biochemical assays are often the starting point for primary screening.

-

Biochemical Assays: These assays use purified proteins (e.g., a kinase enzyme) and measure the direct effect of a compound on its activity.

-

Rationale: They are generally more robust, have lower variability, and are easier to automate for HTS. They provide a clean measure of target engagement without the complexities of cell permeability and off-target effects.

-

Example Technologies:

-

Luminescence-based assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[6]

-

Fluorescence-based assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are a popular choice for their sensitivity and homogeneous format.[6][11]

-

-

-

Cell-Based Assays: These assays measure the effect of a compound on a specific process within a living cell.

-

Rationale: While more complex, they provide an early indication of cell permeability and activity in a more physiologically relevant context.[14] However, they are often lower-throughput and more prone to artifacts.

-

When to Consider: If the target is part of a complex signaling pathway that is difficult to reconstitute in a biochemical assay, a cell-based primary screen may be more appropriate.

-

Senior Scientist's Insight: For a novel aminopyrazole library targeting a well-characterized kinase, a biochemical TR-FRET assay is an excellent starting point. It offers a balance of throughput, sensitivity, and direct measurement of target inhibition.

Hit Confirmation and Dose-Response Analysis

Not all "hits" from the primary screen are real. False positives can arise from compound interference with the assay technology, aggregation, or other artifacts. Therefore, a rigorous hit confirmation process is essential.

Core Objective: To confirm the activity of primary hits and determine their potency.

Experimental Workflow:

-

Re-testing: "Hits" are re-tested in the primary assay to ensure the activity is reproducible.

-

Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically a 10-point serial dilution) to generate a dose-response curve.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This value represents the concentration of the compound required to inhibit the biological process by 50% and is a key measure of a compound's potency.[15]

Data Presentation: IC50 Values

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

| Compound ID | Primary Target | Primary Assay Type | IC50 (nM) |

| AP-001 | FGFR3 | TR-FRET | 15.2 |

| AP-002 | CDK2 | Luminescence | 24.0 |

| AP-003 | AXL | TR-FRET | 1.6 |

| AP-004 | JAK2 | Luminescence | 18.5 |

Note: Data is illustrative.

Secondary Assays: Building a Case for a Hit

Once potent hits have been identified, the next step is to subject them to a battery of secondary assays.

Core Objective: To validate the mechanism of action, assess selectivity, and confirm activity in a cellular context.

Caption: A logical workflow for the validation of hits from a primary screen.

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology.

Rationale: This is a critical step to rule out false positives that are specific to the primary assay format (e.g., a compound that interferes with the fluorescence signal in a FRET assay).

Example: If the primary screen was a TR-FRET assay, an orthogonal assay could be a filter-binding assay that uses a radiolabeled substrate.

Cellular Assays

It is crucial to demonstrate that a compound that is active in a biochemical assay can also inhibit the target in a cellular environment.[16]

Types of Cellular Assays:

-

Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended target.

-

Example: NanoBRET™: This technology measures the binding of a compound to a luciferase-tagged target protein in live cells.[17]

-

-

Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase.

-

Rationale: A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity. These assays can be run using techniques like Western blotting or high-content imaging.[17]

-

-

Cell Proliferation/Cytotoxicity Assays: For anticancer agents, it is essential to show that target inhibition leads to a functional cellular outcome, such as the inhibition of cancer cell growth or the induction of cell death.[18]

-

Rationale: These assays assess the overall biological effect of the compound on cancer cells.[19]

-

Example Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[20][21]

-

Compound Treatment: Treat the cells with a range of concentrations of the aminopyrazole derivative for a specified period (e.g., 48-72 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][20]

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

-

-

Kinase Selectivity Profiling

Many aminopyrazole derivatives can inhibit multiple kinases.[7] It is important to understand the selectivity profile of a hit to anticipate potential off-target effects.

Rationale: A highly selective compound is often desirable to minimize toxicity. However, in some cases, polypharmacology (inhibiting multiple targets) can be beneficial.

Methodology: Hits are screened against a large panel of kinases (e.g., the KinomeScan® panel) to determine their inhibitory activity against a wide range of related and unrelated kinases. The results are often presented as a "kinome tree" to visualize the selectivity.

Mechanism of Action (MoA) Studies

For the most promising validated hits, further studies are conducted to elucidate the precise mechanism by which they exert their biological effects.

Core Objective: To understand how the compound works at a molecular and cellular level.

Key MoA Questions for an Aminopyrazole Kinase Inhibitor:

-

Does it induce apoptosis (programmed cell death)?

-

Does it cause cell cycle arrest?

-

Does it inhibit downstream signaling pathways as expected?

Example MoA Study: AXL Kinase Inhibitor

The AXL receptor tyrosine kinase is a target in cancer therapy.[8][9] An aminopyrazole inhibitor of AXL would be expected to block its downstream signaling pathways, such as the PI3K/AKT pathway.

Caption: Inhibition of the AXL signaling pathway by an aminopyrazole derivative.

Experimental Validation: Western blotting can be used to probe the phosphorylation status of key proteins in this pathway. Treatment of cancer cells with an effective AXL inhibitor should lead to a decrease in the phosphorylation of AXL itself and downstream proteins like AKT.

Conclusion: From Hit to Lead

The biological screening of aminopyrazole derivatives is a systematic and data-driven process. By employing a logical screening funnel that incorporates biochemical and cellular assays, researchers can effectively identify and validate promising hits. A thorough understanding of a compound's potency, selectivity, and mechanism of action is crucial for its successful progression into lead optimization and, ultimately, clinical development. This guide provides a framework for designing and interpreting these critical experiments, empowering drug discovery teams to unlock the full therapeutic potential of the versatile aminopyrazole scaffold.

References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (n.d.). Retrieved from [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed. (2022, November 10). Retrieved from [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - ACS Publications. (2022, August 16). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved from [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Review: biologically active pyrazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (n.d.). Retrieved from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC. (2024, May 14). Retrieved from [Link]

-

Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

-

Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

-

Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. - ResearchGate. (n.d.). Retrieved from [Link]

-

High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved from [Link]

-

HTS libraries - High-throughput screening solutions - Nuvisan. (n.d.). Retrieved from [Link]

-

Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. southernresearch.org [southernresearch.org]

- 13. nuvisan.com [nuvisan.com]

- 14. inits.at [inits.at]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. researchgate.net [researchgate.net]

The Aminopyrazole Scaffold: A Privileged Motif in Kinase Inhibition - A Pharmacological Profile of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the pharmacological landscape of analogs derived from the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one core structure. The aminopyrazole moiety is a well-established privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of various protein kinases.[1][2] Consequently, this class of compounds has been extensively investigated for its therapeutic potential in a range of diseases, most notably in oncology and inflammatory conditions.[1] This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, offering insights into the causal factors behind experimental design and the validation of their biological activity.

The this compound Core: A Versatile Building Block

The core molecule, this compound, serves as a crucial starting point for the synthesis of a diverse library of pharmacologically active compounds. Its structural features, including the primary amino group and the acetyl substituent on the pyrazole ring, offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis Strategies

The synthesis of the 5-aminopyrazole core is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile with a hydrazine derivative. For N-substituted aminopyrazoles, such as the analogs of this compound, monosubstituted hydrazines are employed.

A representative synthetic route to a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is detailed in a patent and involves the reaction of a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene.[3] This process is noted for its simplicity, high yield, and reduced environmental impact.[3] Further modifications can be introduced through standard chemical transformations of the functional groups on the pyrazole ring.

Pharmacological Profile: A Focus on Kinase Inhibition

Analogs of this compound have demonstrated significant activity as inhibitors of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1]

Structure-Activity Relationships (SAR)

The exploration of SAR is fundamental to optimizing the therapeutic potential of the aminopyrazole scaffold. Key modifications and their impact on activity are summarized below:

-

Substitution at the N-1 position of the pyrazole ring: This position is often solvent-exposed in the kinase ATP-binding pocket, allowing for the introduction of various substituents to modulate physicochemical properties like solubility without significantly impacting affinity. However, the nature of the substituent can influence selectivity.

-

Modification of the 4-position substituent: The acetyl group in the parent molecule can be replaced with other functionalities to enhance interactions with the target kinase. For instance, conversion to an amide can introduce additional hydrogen bonding opportunities.

-

Derivatization of the 5-amino group: While often crucial for key hydrogen bonding interactions with the kinase hinge region, this group can be further functionalized to explore additional binding pockets and improve selectivity.

The following table summarizes the inhibitory activities of selected aminopyrazole analogs against various kinases, illustrating the impact of structural modifications.

| Compound ID | Core Structure Modification | Target Kinase(s) | IC50/EC50 (nM) | Reference |

| 43d | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | CDK16 | 33 | [1] |

| PCTAIRE family | 20-120 | [1] | ||

| PFTAIRE family | 50-180 | [1] | ||

| RO3201195 | 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold | p38 MAP kinase | - | [4] |

| (R)-17 | 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)picolinonitrile | CHK1 | - | [5] |

| IRAK4 Inhibitor | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | - | [6] |

Note: Specific IC50/EC50 values for RO3201195 and (R)-17 were not provided in the source abstracts. The table indicates their potent inhibitory activity.

Key Biological Targets and Signaling Pathways

The therapeutic effects of this compound analogs are mediated through their interaction with specific protein kinases, leading to the modulation of critical cellular signaling pathways.

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] Analogs based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been shown to be potent inhibitors of the PCTAIRE and PFTAIRE families of CDKs, including CDK16.[1] Inhibition of these kinases can lead to cell cycle arrest, typically in the G2/M phase, and a subsequent decrease in cancer cell viability.[1]

Caption: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses. Selective inhibitors of p38 MAP kinase, such as those derived from the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, have shown potential as anti-inflammatory agents.[4] X-ray crystallography studies have revealed that the exocyclic amine of these inhibitors forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to their selectivity.[4]

Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.

Experimental Protocols for Pharmacological Evaluation

The characterization of the pharmacological profile of this compound analogs requires a suite of robust and validated assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening and determining the potency (IC50) of inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the target kinase, substrate, and ATP in a suitable kinase buffer.

-

Add the aminopyrazole analog at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying the direct interaction of a compound with its target protein in a cellular environment.[7][8] The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[9]

Principle: Cells are treated with the test compound and then heated to a range of temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is then quantified. A stabilizing ligand will result in more soluble protein remaining at higher temperatures compared to the untreated control.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the aminopyrazole analog at the desired concentration. Include a vehicle-treated control.

-

Incubate for a sufficient time to allow for compound uptake and target binding.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.

-

-

Protein Quantification:

-

Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[7]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds, particularly in the realm of kinase inhibition. The versatility of the aminopyrazole core allows for extensive chemical exploration, leading to the development of potent and selective inhibitors for a range of therapeutic targets. The methodologies outlined in this guide provide a robust framework for the synthesis, pharmacological evaluation, and validation of target engagement for these compounds.

Future research in this area will likely focus on the development of next-generation analogs with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The continued application of structure-based drug design, coupled with advanced cellular and in vivo models, will be crucial in translating the therapeutic potential of these aminopyrazole derivatives into clinical reality.

References

-

Linn, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

El-Sayed, M. A.-S. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Modern Chemistry, 6(4), 51. [Link]

-

Zayed, E. M., & El-Fattah, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 135-152. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Modern Chemistry. [Link]

- Wang, J. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Al-Suwaidan, I. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(11), 2991. [Link]

-

Burch, J. D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 692-697. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

-

Sannino, F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455. [Link]

-

Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 238-253. [Link]

-

Early, J. V., et al. (2020). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(8), 2148-2157. [Link]

-

Al-Azzawi, W. A. M., & Al-Rubaie, A. J. (2018). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Journal of Global Pharma Technology, 10(4), 211-219. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-28). Italian Society of Chemistry. [Link]

-

Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3851-3854. [Link]

-

Sannino, F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455. [Link]

-

Furet, P., et al. (2017). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Asuquo, E. G., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(8), 3501. [Link]

-

Singh, P. P., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 2529-2553. [Link]

-

Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review. [Link]

-

Ghazimoradi, S., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. [Link]

-

Ghazimoradi, S., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. [Link]

-

Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1051-1055. [Link]

-

Sannino, F., et al. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Retrieved from [Link]

-

Le, T. V., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8503. [Link]

-

Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]

-

Swolverine. (2023, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. [Link]

-

Burrows, F. J., et al. (2012). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Binding to the Active Kinase Conformation. Journal of Medicinal Chemistry, 55(1), 124-135. [Link]

-

Mouroug Anand, N. (2023, July 26). 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. MediSearch. [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

- 10. echemi.com [echemi.com]

- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

Introduction: The Central Role of Kinases and the Rise of the Aminopyrazole Scaffold

An In-depth Technical Guide to the Mechanism of Action of Aminopyrazole Kinase Inhibitors

Protein kinases represent one of the largest and most functionally significant superfamilies of enzymes in the human genome.[1][2] These enzymes are critical regulators of cellular life, catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1] This act of phosphorylation functions as a molecular switch, modulating protein function, localization, and interaction, thereby governing complex signaling networks that control cell growth, differentiation, metabolism, and apoptosis. Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[2][3][4]

Within the vast landscape of small-molecule kinase inhibitors, certain chemical structures have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved architecture of the kinase ATP-binding site.[4][5] The aminopyrazole core is a quintessential example of such a scaffold.[4][6] Its synthetic accessibility and drug-like properties have established it as a foundational building block in the development of numerous inhibitors targeting a wide array of kinases, including those pivotal in oncology and neurodegeneration such as CDKs, JNKs, FGFRs, and Aurora kinases.[4][7][8] This guide provides a detailed exploration of the molecular mechanisms that underpin the function of aminopyrazole-based kinase inhibitors, the experimental methodologies used to validate their action, and the structural principles that dictate their potency and selectivity.

Part 1: The Core Mechanism of Action: Hinge-Binding and ATP Competition

The primary mechanism by which most aminopyrazole-based compounds inhibit kinase activity is through direct, reversible competition with ATP.[4] The kinase ATP-binding pocket, where this competition occurs, is a highly conserved cleft located between the N- and C-terminal lobes of the kinase domain. It can be broadly divided into three key regions: the adenine region, the sugar pocket, and the phosphate-binding region, with an adjacent hydrophobic "selectivity" pocket that is more variable among kinases.[9]

The Aminopyrazole as an Adenine Mimetic

The power of the aminopyrazole scaffold lies in its function as an effective bioisostere of the adenine ring of ATP. Specifically, the 3-aminopyrazole moiety is perfectly suited to act as a "hinge-binder."[5] The hinge region is a short, flexible stretch of amino acids that tethers the N- and C-lobes of the kinase. The backbone amide and carbonyl groups of this region typically form two to three crucial hydrogen bonds with the adenine of ATP. The aminopyrazole core expertly mimics this interaction pattern.[4][7][10] As illustrated in X-ray crystal structures, the nitrogen atoms of the pyrazole ring and the exocyclic amino group form a triad of hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the active site and physically occluding ATP from binding.[7]

This mode of interaction classifies most aminopyrazole derivatives as Type I kinase inhibitors . These inhibitors bind to the active conformation of the kinase, where the critical DFG (Asp-Phe-Gly) motif in the activation loop is oriented "in" (DFG-in), a state competent for catalysis.[4]

Caption: Core binding mechanism of aminopyrazole kinase inhibitors.

Achieving Potency and Selectivity

While hinge-binding provides the foundational affinity, it is insufficient for achieving high potency or selectivity, as the hinge region is highly conserved across the kinome.[11] Selectivity is primarily accomplished by chemical modifications to the aminopyrazole core. Substituents appended to the scaffold extend into less conserved regions of the ATP pocket, particularly a deep, hydrophobic "selectivity pocket" located behind the gatekeeper residue.[12][13]

The gatekeeper residue is a single amino acid that controls access to this hydrophobic back pocket. Its size and character vary significantly between kinases. Inhibitors can be designed with bulky or specifically shaped substituents that are sterically complementary to the pocket of the target kinase but clash with the gatekeeper or pocket of off-target kinases.[12] For example, structure-activity relationship (SAR) studies on JNK3 inhibitors revealed that the planar nature of certain aminopyrazole derivatives allowed them to fit well into the JNK3 active site while being poorly accommodated by the related p38 kinase, leading to high selectivity.[12][14]

Advanced Mechanisms: Covalent Inhibition

Beyond reversible ATP competition, the aminopyrazole scaffold has been adapted to create covalent inhibitors. These molecules incorporate a reactive electrophilic group (a "warhead," such as an acrylamide) that forms a stable covalent bond with a nucleophilic amino acid residue (typically a cysteine) located near the ATP-binding site.[13] This strategy can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of resistance. Some aminopyrazole-based inhibitors of FGFR and Bruton's Tyrosine Kinase (BTK) utilize this mechanism, targeting a non-catalytic cysteine to achieve irreversible or reversible-covalent inhibition.[13][15][16]

Part 2: Cellular Ramifications and Resistance

The biochemical inhibition of a kinase translates into a functional cellular response by blocking downstream signaling events. By preventing the phosphorylation of its substrates, an aminopyrazole inhibitor effectively shuts down the specific pathway controlled by that kinase. For inhibitors of Cyclin-Dependent Kinases (CDKs), this results in cell cycle arrest and an anti-proliferative effect.[7][17] For inhibitors of pro-survival kinases, it can lead to the induction of apoptosis.

However, the clinical efficacy of kinase inhibitors can be limited by the development of drug resistance. For aminopyrazole inhibitors that rely on the selectivity pocket, the most prevalent mechanism of acquired resistance is the mutation of the gatekeeper residue to a larger, more sterically hindering amino acid (e.g., Threonine to Methionine).[13] This mutation physically blocks the inhibitor from accessing the back pocket, rendering it ineffective, while often having a minimal impact on the kinase's ability to bind ATP and remain active.[13][18] Other resistance mechanisms include the compensatory activation of alternative signaling pathways to bypass the inhibited node.[19]

Part 3: A Guide to Experimental Validation

Elucidating the precise mechanism of action of a novel aminopyrazole inhibitor requires a multi-faceted experimental approach that integrates biochemical, structural, and cellular assays. Each layer of investigation provides self-validating data that builds a comprehensive and trustworthy profile of the inhibitor's function.

Caption: Integrated workflow for characterizing aminopyrazole kinase inhibitors.

Methodology 1: Biochemical Kinase Activity Assay

Objective: To quantify the inhibitor's potency (IC50) by measuring its effect on the kinase's catalytic activity in a purified, cell-free system.

Protocol Example: ADP-Glo™ Luminescence Assay [20] This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[3][20]

-

Reaction Setup: In a multi-well plate (e.g., 384-well), create a reaction mixture containing the purified kinase enzyme, the specific peptide substrate, and the inhibitor at various concentrations (typically a 10-point serial dilution). Include "no-enzyme" and "no-inhibitor" (DMSO vehicle) controls.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium to be reached.

-

Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration near its Km for the enzyme) and any necessary divalent cations (e.g., MgCl₂). Incubate for a set time (e.g., 1-2 hours) during which the reaction proceeds linearly.

-

ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent contains an ATPase that specifically depletes all remaining unconsumed ATP.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP.

-

Luminescence Readout: The newly generated ATP is used by a luciferase in the detection reagent to produce a light signal that is directly proportional to the initial amount of ADP. Measure the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Causality Check: A dose-dependent decrease in luminescence directly indicates that the compound is inhibiting the enzymatic conversion of ATP to ADP. Performing the assay at different ATP concentrations can further confirm an ATP-competitive mechanism; the IC50 value will increase as the ATP concentration increases.[21]

Methodology 2: Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can permeate the cell membrane and bind to its intended kinase target in the complex and crowded environment of a living cell.[22]

Protocol Example: NanoBRET™ Target Engagement Assay [22][23] This assay measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by a competitive inhibitor.

-

Cell Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase. Plate these cells in a multi-well format.

-

Reagent Addition: Add the NanoBRET™ tracer, a cell-permeable fluorescent molecule designed to bind to the ATP pocket of the kinase, to the cells. At the same time, add the test inhibitor across a range of concentrations.

-

Incubation: Incubate the cells to allow the inhibitor and tracer to enter the cells and compete for binding to the luciferase-tagged kinase.

-